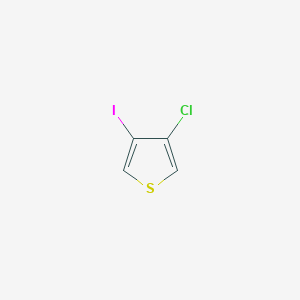
2-Amino-1-(3-pyridyl)-1-propanone Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(3-pyridyl)-1-propanone Dihydrochloride is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes an amino group and a pyridyl group, making it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3-pyridyl)-1-propanone Dihydrochloride typically involves the reaction of 3-pyridinecarboxaldehyde with ammonia in methanol to form a condensate. This condensate is then reduced using a hydrogen reducing agent such as hydrogen or lithium aluminum hydride to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-Amino-1-(3-pyridyl)-1-propanone Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino and pyridyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyridyl derivatives, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.
科学研究应用
2-Amino-1-(3-pyridyl)-1-propanone Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes and as an intermediate in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a building block for biologically active molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-Amino-1-(3-pyridyl)-1-propanone Dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and pyridyl groups allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications.
相似化合物的比较
2-Amino-1-(3-pyridyl)ethanol: This compound has a similar structure but includes a hydroxyl group instead of a ketone group.
3-Aminopyridine: A simpler compound with only an amino group attached to the pyridine ring.
2-Amino-1,5-naphthyridine: A compound with a similar amino group but a different ring structure.
Uniqueness: 2-Amino-1-(3-pyridyl)-1-propanone Dihydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in various fields of research and industry.
属性
分子式 |
C8H12Cl2N2O |
|---|---|
分子量 |
223.10 g/mol |
IUPAC 名称 |
2-amino-1-pyridin-3-ylpropan-1-one;dihydrochloride |
InChI |
InChI=1S/C8H10N2O.2ClH/c1-6(9)8(11)7-3-2-4-10-5-7;;/h2-6H,9H2,1H3;2*1H |
InChI 键 |
YIZAPUNOARFHEG-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CN=CC=C1)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


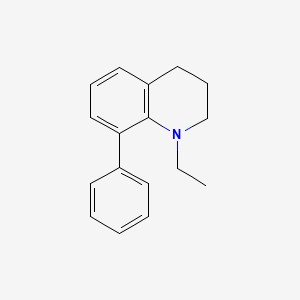
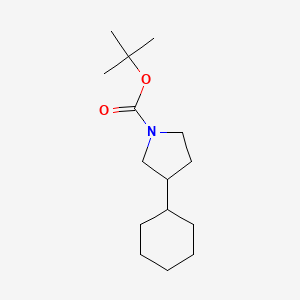
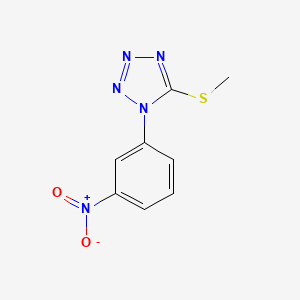

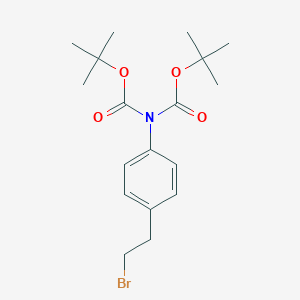

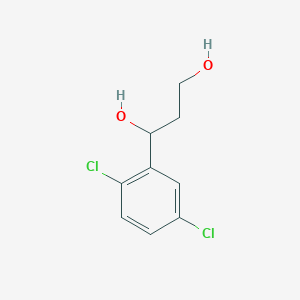

![6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13669757.png)
![4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline](/img/structure/B13669762.png)



